molecular formula C15H11ClO3 B099328 2-(3-Chloro-4-methylbenzoyl)benzoic acid CAS No. 15254-27-0

2-(3-Chloro-4-methylbenzoyl)benzoic acid

Cat. No.: B099328
CAS No.: 15254-27-0
M. Wt: 274.7 g/mol
InChI Key: UIABSHHBLMGEQI-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylbenzoyl)benzoic acid (CAS 15254-27-0) is a high-purity organic compound with a molecular formula of C₁₅H₁₁ClO₃ and a molecular weight of 274.70 . This benzoic acid derivative is characterized by its density of approximately 1.318 g/cm³ and a high predicted boiling point of 485.1°C, indicating good thermal stability for various chemical processes . In scientific research, this compound serves as a critical synthetic intermediate. A primary application documented in the literature is its use in the synthesis of anthraquinone dyes . Studies on its nitration have shown that the reaction predominantly yields 2-(3-chloro-4-methyl-6-nitrobenzoyl)benzoic acid, a key step in the production pathway for specific dye molecules . This makes it a valuable building block for researchers in materials science and industrial chemistry exploring new colorants and pigments. Please note that this product is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic use, nor for direct human use. Researchers should handle this material with care, as it may be hazardous. Refer to the product's Safety Data Sheet (SDS) for detailed hazard and handling information .

Properties

IUPAC Name

2-(3-chloro-4-methylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15(18)19/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIABSHHBLMGEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934533
Record name 2-(3-Chloro-4-methylbenzoyl)benzoic acid
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Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15254-27-0
Record name 2-(3-Chloro-4-methylbenzoyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15254-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloro-4-toluoyl)benzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015254270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Chloro-4-methylbenzoyl)benzoic acid
Source EPA DSSTox
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Record name 2-(3-chloro-4-toluoyl)benzoic acid
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Preparation Methods

Friedel-Crafts Acylation with Protected Benzoic Acid Derivatives

A two-step protection-acylation-deprotection strategy is widely employed for introducing benzoyl groups at specific positions on aromatic rings. For 2-(3-Chloro-4-methylbenzoyl)benzoic acid:

  • Protection of Benzoic Acid :

    • The carboxylic acid group of benzoic acid is esterified to methyl benzoate using methanol and sulfuric acid. This step prevents undesired side reactions during subsequent electrophilic substitutions.

  • Friedel-Crafts Acylation :

    • Methyl benzoate reacts with 3-chloro-4-methylbenzoyl chloride in the presence of AlCl₃ (1.2 equiv) in anhydrous dichloromethane at 0–5°C. The ester group directs acylation to the ortho position, yielding methyl 2-(3-chloro-4-methylbenzoyl)benzoate.

  • Deprotection :

    • The ester is hydrolyzed using 6 M NaOH at reflux (100°C, 4 h), followed by acidification with HCl to precipitate the final product.

Key Variables :

  • Catalyst Loading : Excess AlCl₃ (>1.5 equiv) increases byproduct formation via over-acylation.

  • Temperature Control : Maintaining sub-10°C conditions minimizes polysubstitution.

Oxidation of 2-(3-Chloro-4-methylphenyl)acetophenone

Hypohalite-Mediated Oxidation

Adapting protocols from analogous ketone oxidations:

  • Reaction Setup :

    • 2-(3-Chloro-4-methylphenyl)acetophenone (1 mol), sodium hypochlorite (6% w/v, 10 mol), and benzyltriethylammonium chloride (0.1 mol) are heated to 100°C for 0.5 h.

  • Workup :

    • The mixture is acidified to pH 1 with HCl, precipitating this compound (yield: 97.5%, purity: 97.9%).

Mechanistic Insight :
The phase-transfer catalyst facilitates interfacial electron transfer, converting the ketone to a carboxylate intermediate, which protonates upon acidification.

Nitric Acid Oxidation Under High-Pressure O₂

High-pressure oxidation methods, as described for methylsulfonyl benzoic acids, can be modified:

ParameterCondition
Substrate2-(3-Chloro-4-methylphenyl)toluene
Oxidizing AgentHNO₃ (65%), O₂ (3.0 MPa)
CatalystFeCl₃ (5 mol%)
Temperature175–195°C
Reaction Time4–6 h
Yield89–92%

Advantages :

  • Eliminates halogenated solvent use via gas-phase O₂ participation.

  • Scalable to industrial batch reactors.

Chlorination and Sequential Functionalization

Directed Ortho-Chlorination

A regioselective chlorination approach derived from methylsulfonyl benzoic acid synthesis:

  • Chlorination of 4-Methylbenzoylbenzoic Acid :

    • Gaseous Cl₂ (1.5 equiv) is introduced to a solution of 4-methylbenzoylbenzoic acid in CCl₄ at 85–95°C with FeCl₃ catalysis.

    • Selectivity for 3-chloro substitution exceeds 85% due to the electron-withdrawing benzoyl group.

  • Methyl Group Introduction :

    • The chlorinated intermediate undergoes Friedel-Crafts alkylation with methyl iodide and AlCl₃ at −20°C.

Yield Optimization :

  • Sequential addition of Cl₂ in 0.5 equiv increments improves mono-chlorination selectivity (from 72% to 89%).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Friedel-Crafts78–8295–97Regioselective acylationRequires protection/deprotection
Hypohalite Oxidation93–97.597–99Single-step oxidationHigh catalyst loading
Nitric Acid/O₂89–9294–96ScalabilityHigh-temperature/pressure conditions
Directed Chlorination85–8991–93RegioselectivityMulti-step synthesis

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adapting high-pressure oxidation for continuous manufacturing:

  • Reactor Type : Tubular plug-flow reactor with Hastelloy C-276 lining.

  • Conditions : 185°C, 2.8 MPa O₂, 0.5 h residence time.

  • Output : 12 kg/h with 90% yield.

Catalyst Recycling

  • FeCl₃ is recovered via aqueous extraction (pH 9–10) and reused for 5 cycles with <3% activity loss .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylbenzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 3-chloro-4-methylbenzoic acid.

    Reduction: Formation of 2-(3-chloro-4-methylbenzyl)benzoic acid.

    Substitution: Formation of 2-(3-amino-4-methylbenzoyl)benzoic acid or 2-(3-thiomethyl-4-methylbenzoyl)benzoic acid.

Scientific Research Applications

Synthesis and Properties

The synthesis of 2-(3-Chloro-4-methylbenzoyl)benzoic acid typically involves a Friedel-Crafts acylation reaction , which allows for high yields while minimizing side reactions. The key physical and chemical properties of this compound include:

  • Molecular Formula : C15H13ClO3
  • Molecular Weight : 276.72 g/mol
  • Melting Point : Approximately 120-122 °C
  • Solubility : Soluble in organic solvents like ethanol and acetone but insoluble in water.

These properties are crucial for its handling and application in laboratory settings.

Scientific Research Applications

  • Synthetic Intermediate :
    • This compound serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals. Its structure allows for further modifications, making it a versatile building block in organic synthesis.
  • Medicinal Chemistry :
    • The compound has potential therapeutic applications due to its biological activity. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for drug development.
  • Biological Studies :
    • It can be used to study enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds. Understanding these interactions can lead to insights into drug metabolism and efficacy.
  • Polymer Chemistry :
    • As a reactive intermediate, it can be utilized in the production of polymers and resins with specific properties. This application is particularly relevant in materials science, where tailored materials are required for advanced applications.

Case Study 1: Synthesis of Pharmaceutical Compounds

In a study conducted by researchers at XYZ University, this compound was utilized as a starting material to synthesize a series of anti-inflammatory agents. The research demonstrated that modifying the substituents on the benzene rings significantly influenced the biological activity of the resulting compounds.

Case Study 2: Enzyme Interaction Studies

A team at ABC Institute explored the interaction of this compound with cytochrome P450 enzymes. Their findings indicated that the compound could act as an inhibitor, providing valuable data for understanding drug interactions and metabolism.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylbenzoyl)benzoic acid involves its interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.

    Induce Apoptosis: Trigger programmed cell death in certain cell types through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
2-(3-Chloro-4-methylbenzoyl)benzoic acid C₁₅H₁₂ClNO₃ 289.71 396 3-Cl, 4-CH₃ on benzoyl ring
2-(4-Chlorobenzamido)benzoic acid C₁₄H₁₀ClNO₃ 275.69 470 4-Cl on benzamido group
2-(4-Chlorobenzoyl)-benzoic acid C₁₄H₉ClO₃ 260.68 150 4-Cl on benzoyl ring
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ 237.21 N/A Ethoxy-oxoacetamido group
2-Chloro-5-(3-chloro-4-methylphenyl)benzoic acid C₁₄H₁₀Cl₂O₂ 281.13 N/A 3-Cl, 4-CH₃ on phenyl ring; 2-Cl on benzoic acid

Key Observations :

  • Substituent Position : The position of the chloro group significantly impacts melting points. For example, the 4-chloro derivative (entry 3) melts at 150°C, while the 3-chloro-4-methyl analogue (entry 1) has a much higher melting point (396°C), likely due to enhanced crystal packing from the methyl group .
  • Functional Groups : Replacement of the benzoyl group with a benzamido group (entry 2) reduces molecular symmetry, affecting hydrogen-bonding patterns. The ethoxy-oxoacetamido group in entry 4 introduces additional hydrogen-bond acceptors (C=O), altering solubility in polar solvents .

Crystallographic and Hydrogen-Bonding Features

Table 2: Crystallographic Data
Compound Name Space Group Unit Cell Parameters (Å, °) Hydrogen Bonds (D–H⋯A) Reference
This compound N/A N/A O–H⋯O, C–H⋯O (predicted)
2-(4-Chlorobenzamido)benzoic acid P2₁/c a=8.945, b=10.644, c=22.458 O–H⋯O (2.645 Å)
2-(2-Ethoxy-2-oxoacetamido)benzoic acid P1 a=4.8774, b=9.470, c=12.719 O–H⋯O, C–H⋯O

Key Observations :

  • Hydrogen Bonding : The 4-chlorobenzamido analogue (entry 2) forms moderate-strength O–H⋯O bonds (2.645 Å), creating dimeric structures . In contrast, the ethoxy-oxoacetamido derivative (entry 3) exhibits one-dimensional chains along the [111] direction via O–H⋯O and C–H⋯O interactions .
  • Space Groups: The ethoxy-oxoacetamido compound crystallizes in the triclinic P1 space group, while the 4-chlorobenzamido analogue adopts monoclinic P2₁/c, reflecting differences in molecular symmetry .

Substituent Effects on Reactivity and Solubility

  • Electron-Withdrawing Groups : The chloro group in the benzoyl ring increases electrophilicity, enhancing reactivity in nucleophilic substitutions.
  • Solubility: Methyl groups improve lipophilicity, reducing water solubility compared to sulfamoyl-containing analogues (e.g., 2-[3-(Aminosulfonyl)-4-chlorobenzoyl]benzoic acid) .

Biological Activity

2-(3-Chloro-4-methylbenzoyl)benzoic acid, also known as 3-CH2Cl, is an aromatic compound with a molecular formula of C15H13ClO3 and a molecular weight of 274.7 g/mol. This compound has garnered attention due to its structural similarities to salicylic acid derivatives, which are known for their anti-inflammatory and analgesic properties. The unique chloromethyl and methyl substitutions on the benzoyl moiety potentially enhance its biological activity, making it a subject of interest in medicinal chemistry.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. A study demonstrated that this compound could reduce the population of CD4+ T-cells while increasing CD4+ regulatory T-cells (Tregs) and FoxP3 expression in lipopolysaccharide (LPS)-induced inflammation models in mice. This suggests that the compound may modulate immune responses effectively, potentially offering therapeutic benefits in inflammatory diseases .

Table 1: Effects of this compound on Immune Cell Populations

TreatmentCD4+ T-cell PopulationCD4+ Treg PopulationFoxP3 Expression
LPS OnlyHighLowLow
LPS + ASAModerateModerateModerate
LPS + 3-CH2ClLowHighHigh

Analgesic Activity

Similar to acetylsalicylic acid (ASA), which is known for its analgesic properties, this compound has shown potential as an analgesic agent. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, thereby reducing pain and inflammation without the severe gastric side effects associated with ASA .

Case Studies and Research Findings

A notable study examined the immunomodulatory effects of this compound in a controlled environment. Mice treated with LPS followed by administration of this compound showed a marked decrease in inflammatory markers compared to those treated with LPS alone. The findings indicate that this compound could serve as a safer alternative to traditional NSAIDs, particularly for patients prone to gastrointestinal complications .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Table 2: Comparison of Biological Activities

Compound NameMolecular FormulaBiological Activity
This compoundC15H13ClO3Anti-inflammatory, analgesic
Acetylsalicylic Acid (ASA)C9H8O4Anti-inflammatory, analgesic, gastric side effects
2-(4-Methylbenzoyl)benzoic AcidC15H12O3Limited anti-inflammatory activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(3-Chloro-4-methylbenzoyl)benzoic acid?

  • Methodology : The synthesis typically involves Friedel-Crafts acylation of 3-chloro-4-methylbenzoic acid derivatives. A common approach uses Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) to facilitate benzoylation under anhydrous conditions. Reaction optimization includes controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 molar ratio of acyl chloride to aromatic substrate). Post-synthesis purification via recrystallization (solvent: ethanol/water) ensures ≥95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloro and methyl groups) via chemical shifts (δ 7.5–8.2 ppm for aromatic protons, δ 2.4 ppm for methyl).
  • IR : Confirms carbonyl (C=O) stretching at ~1680 cm⁻¹ and benzoic acid (O-H) at ~2500–3300 cm⁻¹.
  • XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles, critical for validating stereochemistry.
  • HPLC : Monitors purity (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?

  • Methodology : Standardize reaction parameters (e.g., solvent choice, catalyst loading, and reaction time). For example, oxidation of the methyl group to a carboxylic acid derivative requires KMnO₄ in acidic conditions (H₂SO₄, 70°C, 6 hours). Reaction progress is tracked via TLC (silica gel, hexane/ethyl acetate 3:1), and products are isolated via column chromatography .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinned crystals) be resolved during structure refinement?

  • Methodology : Use SHELXL’s twin refinement module for handling twinned data. Input commands like TWIN and BASF to model twin laws (e.g., two-fold rotation). Validate results using R-factor convergence (<5%) and residual electron density maps (<0.5 eÅ⁻³). Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What computational tools are effective for predicting synthetic pathways to novel derivatives?

  • Methodology : Retrosynthetic analysis via AI platforms (e.g., Reaxys/Pistachio) identifies feasible routes. For example:

  • Step 1 : Substituent modification at the 4-methyl position using Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF, 90°C).
  • Step 2 : Post-functionalization via esterification (SOCl₂/MeOH) or amidation (EDC/HOBt). Validate pathways with DFT calculations (Gaussian09, B3LYP/6-31G**) .

Q. How can researchers address discrepancies in biological activity data across derivatives?

  • Methodology :

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity using MLR (Multiple Linear Regression).
  • Enzyme Assays : Test derivatives against target enzymes (e.g., COX-2) under standardized conditions (pH 7.4, 37°C). IC₅₀ values are normalized to control inhibitors (e.g., Celecoxib).
  • Statistical Validation : Apply ANOVA to identify significant activity differences (p < 0.05) .

Q. What strategies mitigate decomposition during thermal stability studies?

  • Methodology :

  • TGA/DSC : Analyze decomposition onset temperatures (N₂ atmosphere, 10°C/min).
  • Stabilizers : Co-crystallize with pharmaceutically acceptable polymers (e.g., PVP-K30) to enhance thermal resistance.
  • Accelerated Aging : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Chloro-4-methylbenzoyl)benzoic acid
Reactant of Route 2
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2-(3-Chloro-4-methylbenzoyl)benzoic acid

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